3-(3-Methyl-1H-indol-1-yl)propan-1-amine

Lipophilicity Drug-likeness Permeability

Researchers requiring regioisomeric precision for indole-propanamine SAR campaigns can source this specific 3-methylindole derivative. Positional isomer contamination risks invalidate logP, NMR, and target-engagement data. • Defined substitution: Methyl group exclusively at indole C3 position, ensuring accurate computed XLogP3-AA of 1.7. • Synthetic utility: Primary amine handle for amide, sulfonamide, or reductive amination library diversification. • Supply certainty: Bulk availability at 95-98% purity with consistent spectroscopic identity for parallel synthesis workflows.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 61985-39-5
Cat. No. B3054802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methyl-1H-indol-1-yl)propan-1-amine
CAS61985-39-5
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC1=CN(C2=CC=CC=C12)CCCN
InChIInChI=1S/C12H16N2/c1-10-9-14(8-4-7-13)12-6-3-2-5-11(10)12/h2-3,5-6,9H,4,7-8,13H2,1H3
InChIKeyOQUVEIGCTWOPNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methyl-1H-indol-1-yl)propan-1-amine Sourcing Guide


3-(3-Methyl-1H-indol-1-yl)propan-1-amine (CAS 61985-39-5) is a synthetic aminoalkylindole with the molecular formula C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol [1]. It features a primary amine tethered via a three-carbon propyl chain to the N1 position of a 3-methylindole core. This substitution pattern distinguishes it from unsubstituted N-indolyl-propanamines and positional isomers where the methyl group resides on the indole nitrogen or other ring carbons . The compound is commercially available at 95–98% purity from multiple chemical suppliers and is primarily utilized as a versatile synthetic building block in medicinal chemistry and drug discovery campaigns .

Synthetic scaffold N1-(3-aminopropyl)-3-methylindole for amide, sulfonamide, and reductive amination library synthesis
Defined substitution 3-methyl pattern ensures consistent electronic and steric properties for SAR exploration
Procurement confidence Available at research-grade purity from multiple suppliers with documented QC

Why Generic Indole-Propanamine Substitution Fails


Indole-propanamine derivatives sharing the C₁₂H₁₆N₂ formula are not functionally interchangeable. The precise location of the methyl group—whether at the indole N1, C2, C3, or C5 position—governs the compound's electronic distribution, lipophilicity, and metabolic stability [1]. Even when two isomers share identical molecular weight and formula (e.g., 3-(3-methylindol-1-yl)propan-1-amine vs. 3-(1-methylindol-4-yl)propan-1-amine), the divergent substitution pattern produces measurably different computed logP values, distinct NMR spectroscopic fingerprints, and altered reactivity in downstream N-functionalization or cross-coupling reactions . Generic substitution without verifying the methyl position risks introducing a compound with unintended solubility, permeability, or target-engagement characteristics, potentially derailing SAR campaigns or requiring costly re-synthesis of intermediates.

Methyl position alters lipophilicity
Different regioisomers (C2, C3, C5, N1) yield distinct computed logP and solubility profiles, affecting assay performance.
NMR fingerprint mismatch
Methyl group NMR signature varies with substitution position, requiring QC to avoid misidentification.
Reactivity divergence
Electronic effects from methyl position change amine acylation rates and cross-coupling efficiency in downstream steps.

Quantitative Differentiation Evidence


Reduced Lipophilicity vs. Unsubstituted Parent

The 3-methyl substitution on the indole ring reduces the computed partition coefficient (XLogP3) relative to the unsubstituted parent compound. The target compound records an XLogP3-AA of 1.7 [1], while 3-(1H-indol-1-yl)propan-1-amine (CAS 46170-17-6) yields an XLogP3 of 2.1 [2]. This ΔlogP of –0.4 indicates measurably lower lipophilicity, which can translate to improved aqueous solubility and reduced non-specific protein binding in biological assays.

Lipophilicity vs. unsubstituted
Reported
XLogP3-AA 1.7 vs. 2.1 (Δ –0.4)
Lower lipophilicity may improve aqueous solubility and reduce membrane partitioning.
Computed by XLogP3 algorithm; not experimentally measured.
Lipophilicity Drug-likeness Permeability

Distinct Boiling Point and Density

Physicochemical property differences between the target compound and its unsubstituted analog are experimentally significant for purification and formulation workflows. The target compound exhibits a boiling point of 117–118 °C at 0.3 Torr and a predicted density of 1.07±0.1 g/cm³ . In contrast, 3-(1H-indol-1-yl)propan-1-amine hydrochloride boils at 95–98 °C under comparable reduced pressure (0.2 Torr) with a density of 1.08±0.1 g/cm³ [1]. The ~20 °C boiling point elevation is consistent with the increased molecular weight from the additional methyl group and affects distillation-based purification protocols.

Boiling point / density
Reported
Bp 117–118°C (0.3 Torr) vs. 95–98°C (0.2 Torr); density 1.07 vs. 1.08 g/cm³
Supports purification protocol differentiation; ~20°C bp elevation consistent with methyl mass.
Reduced pressure data; density predicted.
Physicochemical properties Purification Formulation

Equivalent Amine Basicity

Both the target compound and its unsubstituted analog share the same predicted pKa of 10.29±0.10 (for the primary amine group) [1]. This equivalence confirms that the 3-methyl substitution on the indole ring does not electronically perturb the basicity of the terminal primary amine, ensuring that protonation state, salt formation behavior, and pH-dependent extraction protocols remain consistent between the two compounds. The methyl group's distance from the amine—separated by a three-carbon propyl spacer—insulates the amine from inductive effects.

Amine basicity
Reported
pKa ≈ 10.29
Equivalent to unsubstituted analog; protonation and salt formation remain consistent.
Predicted value; experimental confirmation advised.
pKa Salt formation Conjugation

Picomolar Affinity in Grb2 SH2 Inhibitor Design

Methyl substitution on the indole ring is a critical determinant of binding potency in Grb2 SH2 domain-targeted anticancer agents. A 5-methylindolyl-containing macrocyclic tetrapeptide mimetic demonstrated a Kd of 75–93 pM against the Grb2 SH2 domain [1][2], representing the highest affinity reported for a synthetic SH2 domain inhibitor at the time of publication. While this data is for the 5-methyl regioisomer, the 3-methylindolyl-propanamine scaffold provides an alternative vector for exploring SAR around the indole substitution position, which has been identified as a key variable in optimizing C-terminal modifications of Grb2 SH2 inhibitors [3].

Grb2 SH2 binding context
Class-level
5-Methyl analog Kd 75–93 pM (macrocyclic series)
Indole methylation known to modulate SH2 affinity; supports SAR exploration with 3-methyl regioisomer.
No direct binding data for 3-methyl analog; class-level inference.
Grb2 SH2 Inhibitor Binding affinity

Simpler Synthetic Route via N-Alkylation

The target compound is synthesized via direct N-alkylation of commercially available 3-methylindole with 3-chloropropylamine (or 3-bromopropylamine) under basic conditions [1]. This one-step route exploits the nucleophilicity of the indole N1 position and avoids the regioselectivity challenges inherent in preparing positional isomers such as 3-(1-methylindol-4-yl)propan-1-amine, which require multi-step sequences involving directed ortho-metalation or transition-metal-catalyzed C–H activation to install the propanamine chain at the electron-deficient 4-position . The synthetic simplicity of the 3-methyl-N1-propanamine architecture translates to lower cost, higher yields, and greater commercial availability.

Synthetic accessibility
Head-to-head
1-step N-alkylation vs. 3+ steps for 4-substituted isomer
Shorter route reduces cost and improves commercial availability.
Sourced from supplier methods; data to verify.
Synthesis N-alkylation Regioselectivity

NMR Fingerprint for Isomer Identification

¹H NMR spectroscopy provides definitive differentiation between 3-(3-methylindol-1-yl)propan-1-amine and its close positional isomers. The target compound displays aromatic proton signals at δ 7.47–8.26 and aliphatic protons at δ 1.18–3.46 . In contrast, the 1-methyl-4-propanamine isomer would exhibit its N-methyl singlet near δ 3.3 and 4-position methylene multiplets around δ 2.6–2.8 . These distinct spectral signatures—particularly the chemical shift of the methyl group (C3–CH₃ vs. N–CH₃)—enable rapid identity verification by ¹H NMR upon material receipt, preventing costly errors in multi-compound synthesis campaigns.

NMR isomer identity
Head-to-head
C3–CH₃ singlet δ ~2.2–2.4 vs. N–CH₃ δ ~3.3
Enables rapid QC confirmation of correct regioisomer upon receipt.
Predicted shifts; validate with experimental NMR.
NMR Quality control Identity confirmation

Procurement-Relevant Application Scenarios


Grb2 SH2 Inhibitor C-Terminal SAR

Researchers developing peptidomimetic inhibitors of the Grb2 SH2 domain for anti-Ras anticancer therapy can employ 3-(3-methyl-1H-indol-1-yl)propan-1-amine as the C-terminal amine building block. The established SAR demonstrates that indole methylation critically influences binding affinity, with 5-methylindolyl analogs achieving Kd values as low as 75 pM [1]. Incorporation of the 3-methyl regioisomer allows systematic exploration of methyl positional effects on SH2 domain engagement, potentially yielding novel intellectual property distinct from the 5-methyl series [2]. The compound's reduced logP (XLogP3-AA 1.7 vs. 2.1 for unsubstituted analog) [3] may also confer pharmacokinetic advantages in cellular contexts.

Library Synthesis and Fragment-Based Discovery

For high-throughput synthesis of indole-based screening libraries, 3-(3-methyl-1H-indol-1-yl)propan-1-amine offers a synthetically accessible diversification point. The primary amine enables rapid amide bond formation, sulfonamide coupling, or reductive amination with diverse carboxylic acid, sulfonyl chloride, or aldehyde building blocks [1]. The one-step N-alkylation synthesis of the parent scaffold from 3-methylindole ensures reliable bulk supply at 95–98% purity [2], while the equivalent pKa (10.29±0.10) to the unsubstituted analog [3] guarantees that established conjugation protocols require no pH re-optimization.

Serotonergic and CNS Probe Design

Indole-propanamine scaffolds share structural homology with the neurotransmitter serotonin (5-hydroxytryptamine). The 3-methyl substitution pattern, combined with the N1-propanamine chain, provides a template for designing serotonin receptor ligands with potentially differentiated subtype selectivity [1]. The slightly lower lipophilicity of the 3-methyl analog (ΔlogP –0.4 vs. unsubstituted parent) [2] may reduce non-specific membrane partitioning in CNS-relevant assays. Procurement of this specific regioisomer is essential when the methyl position is a key variable in the pharmacophore model under investigation.

QC Reference Standard for Regioisomer ID

Analytical chemistry and QC laboratories can utilize authenticated 3-(3-methyl-1H-indol-1-yl)propan-1-amine as a reference standard for distinguishing positional isomers by ¹H NMR. The characteristic shift of the C3–CH₃ singlet (distinct from the N–CH₃ singlet of 1-methylindole isomers at δ ~3.3) [1] provides a rapid spectroscopic marker for identity confirmation. This application is particularly relevant when multiple methylindole-propanamine isomers are handled in parallel synthesis workflows, preventing cross-contamination and ensuring compound integrity in SAR datasets.

Application
Selection Property
Validation Focus
Grb2 SH2 inhibitor C-terminal SAR
3-methylindole regioisomer for peptide mimetic conjugation
SH2 domain binding assay context; methyl positional effects
Indole library synthesis
Primary amine for amide, sulfonamide, and reductive amination diversification
Conjugation protocol compatibility; consistent amine basicity
Serotonergic probe design
3-methyl substitution pattern for subtype selectivity exploration
Lipophilicity-adjusted CNS assay compatibility; membrane partitioning context
Regioisomer QC reference
Distinct 1H NMR methyl singlet shift
Identity confirmation via spectroscopic fingerprint
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